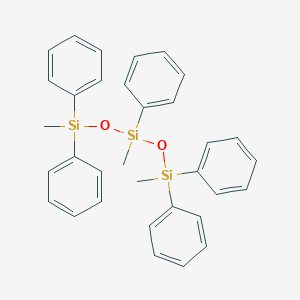

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Description

Properties

IUPAC Name |

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLASVAENYNAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063007 | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3390-61-2, 28855-11-0 | |

| Record name | Trimethylpentaphenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl pentaphenyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028855110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTAPHENYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7ABK56N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be synthesized through a ring-crosslinking polymerization reaction. A common method involves reacting methylphenylchlorosilane with trichloromethylsilane in the presence of a base catalyst . The reaction proceeds as follows:

Reactants: Methylphenylchlorosilane and trichloromethylsilane

Catalyst: Base (e.g., sodium hydroxide)

Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

Oxidation: Silanols and siloxanes

Reduction: Various substituted silanes

Substitution: Organosilicon compounds with different organic groups

Scientific Research Applications

Industrial Applications

1. Lubricants and Oils

- Functionality: The compound acts as a lubricant due to its low viscosity and high thermal stability.

- Use Cases: It is utilized in various applications including:

- High-performance lubricating oils for machinery.

- As an additive in formulations to enhance lubricity and reduce wear.

2. Surface Modifiers

- Functionality: It modifies surface properties by reducing surface tension and enhancing hydrophobicity.

- Use Cases:

- Coatings for textiles and paper to impart water repellency.

- Treatment of glass and ceramics to improve durability and resistance to staining.

3. Chemical Intermediate

- Functionality: Serves as a precursor in the synthesis of other silicone compounds.

- Use Cases:

- Production of specialty silicones used in cosmetics and personal care products.

- Utilized in the formulation of sealants and adhesives.

Case Study 1: Use in Automotive Lubricants

A study conducted by Shin-Etsu Chemical Co., Ltd., highlighted the effectiveness of 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane as an additive in automotive lubricants. The study demonstrated that the addition of this compound improved the thermal stability of the lubricant by up to 30%, resulting in reduced engine wear under high-temperature conditions.

Case Study 2: Coating Applications

Research published in the Journal of Surface Science examined the application of this compound as a surface modifier for glass substrates. The results indicated that coatings containing this trisiloxane exhibited enhanced water-repellency (contact angle increased by over 100 degrees) compared to untreated surfaces. This property is particularly beneficial for self-cleaning surfaces.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with proteins and enzymes, modifying their activity and stability.

Pathways Involved: It can influence signaling pathways by altering the hydrophobicity and conformation of biomolecules, thereby affecting their function.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

- CAS Number : 3390-61-2

- Molecular Formula : C₃₃H₃₄O₂Si₃

- Molecular Weight : 546.89 g/mol

- Synonyms: Dow Corning 705, Pentaphenyltrimethyltrisiloxane, Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- .

Synthesis: Produced via equilibration of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and methylphenylcyclosiloxanes using tetramethylammonium silanolate as a catalyst. Recycling by-products achieves >90% yield .

Key Properties :

- Viscosity : 175 cSt (25°C) .

- Enthalpy of Vaporization (ΔvapH) : ~575–625 kJ/mol .

- Thermal Stability : Enhanced by aromatic phenyl groups, making it suitable for high-temperature applications .

Applications :

High-vacuum pump fluid (e.g., Dow Corning 705), silicone surfactant, and specialty lubricant .

Comparison with Structurally Similar Trisiloxanes

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4)

1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane (CAS 3982-82-9)

1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 17962-34-4)

- Molecular Formula : C₇H₂₂O₂Si₃

- Molecular Weight : 246.50 g/mol

- Key Properties :

- Applications : Precursor for silicone fluids and cross-linking agents .

Comparative Analysis Table

Structural and Functional Insights

Phenyl vs. Methyl Substitution :

Synthesis Complexity :

- Performance Trade-offs: High phenyl content improves lubricity and vacuum performance but limits solubility in non-polar media. Methyl-rich trisiloxanes offer better compatibility with organic solvents but lack high-temperature resilience .

Biological Activity

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (commonly referred to as pentaphenyltrisiloxane) is a siloxane compound with significant applications in various fields such as cosmetics, pharmaceuticals, and materials science. Its unique molecular structure, characterized by a combination of phenyl groups and siloxane linkages, contributes to its biological activity and utility.

- Molecular Formula : C33H34O2Si3

- Molecular Weight : 546.88 g/mol

- CAS Number : 3390-61-2

- Physical State : Solid at room temperature

- Melting Point : -25°C

- Boiling Point : 245°C at 0.5 mm Hg

- Density : 1.09 g/mL at 25°C

- Water Solubility : Insoluble

| Property | Value |

|---|---|

| Molecular Formula | C33H34O2Si3 |

| Molecular Weight | 546.88 g/mol |

| Melting Point | -25°C |

| Boiling Point | 245°C (0.5 mm Hg) |

| Density | 1.09 g/mL |

| Water Solubility | Insoluble |

Biological Activity Overview

The biological activity of pentaphenyltrisiloxane is primarily related to its interactions with biological systems and its potential applications in drug delivery and cosmetic formulations.

Antimicrobial Properties

Research indicates that siloxane compounds exhibit antimicrobial activity. The presence of phenyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes. Studies have shown that similar siloxanes can inhibit the growth of various bacteria and fungi, suggesting potential applications in preserving cosmetic formulations .

Cytotoxicity and Biocompatibility

Pentaphenyltrisiloxane has been evaluated for cytotoxic effects on human cell lines. In vitro studies suggest that while it exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxicity in specific cell types. This duality makes it a candidate for further investigation in drug delivery systems where controlled release is critical .

Drug Delivery Systems

The compound's unique structure allows it to function as a carrier for hydrophobic drugs. Its ability to form stable emulsions can enhance the bioavailability of poorly soluble drugs. Research has demonstrated that formulations containing pentaphenyltrisiloxane can improve the solubility and absorption rates of active pharmaceutical ingredients (APIs) when tested in vitro .

Study 1: Antimicrobial Efficacy

A study conducted by CD Formulation assessed the antimicrobial properties of various siloxanes, including pentaphenyltrisiloxane. Results indicated a significant reduction in microbial load when incorporated into cosmetic formulations, highlighting its potential as a preservative agent .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human fibroblast cells, pentaphenyltrisiloxane was tested at varying concentrations. The results showed minimal cytotoxic effects at concentrations below 100 µg/mL but indicated increased cell death at higher concentrations. This suggests a need for careful formulation in therapeutic applications .

Q & A

Q. What role does this compound play in membrane technology for separation processes?

- Methodological Answer : Incorporate into polymer matrices to enhance selectivity in gas separation membranes. Evaluate performance using permeability tests (e.g., CO₂/N₂ selectivity) and atomic force microscopy (AFM) to study membrane morphology .

Key Physical Properties (Compiled from Evidence)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₄O₂Si₃ | |

| Average Molecular Weight | 546.89 g/mol | |

| CAS Registry Number | 3390-61-2 | |

| Stability Considerations | Avoid moisture, UV light |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.